molecular formula C17H18ClN5O B12272424 N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine

N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine

Cat. No.: B12272424
M. Wt: 343.8 g/mol
InChI Key: LXILXLGIRHYFDA-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a compound with additional hydrogen atoms.

Scientific Research Applications

N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine

InChI

InChI=1S/C17H18ClN5O/c1-22(16-19-10-12(18)11-20-16)13-6-8-23(9-7-13)17-21-14-4-2-3-5-15(14)24-17/h2-5,10-11,13H,6-9H2,1H3

InChI Key

LXILXLGIRHYFDA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3O2)C4=NC=C(C=N4)Cl

Origin of Product

United States

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